molecular formula C16H18FN3O2S B2529402 2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034537-37-4

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2529402
CAS No.: 2034537-37-4
M. Wt: 335.4
InChI Key: YRFAAYUYNKKMHD-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to its combination of a fluorophenyl group, a thianyl group, and an oxadiazole ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-22-15)11-5-7-23-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFAAYUYNKKMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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